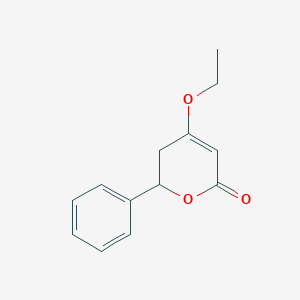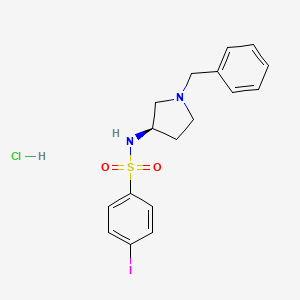![molecular formula C20H20N2O4 B13787700 1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] CAS No. 6587-80-0](/img/structure/B13787700.png)
1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,3’-Dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] is a spiropyran-based photochromic dye. This compound is known for its ability to change color upon exposure to light, making it useful in various applications such as optical data storage, switching devices, and signal transducer receptors .
Méthodes De Préparation
The synthesis of 1’,3’-dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] involves several steps. One common synthetic route includes the condensation of 1,3,3-trimethyl-2-methyleneindoline with 7-methoxy-6-nitro-2H-chromene-3-carbaldehyde under acidic conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
1’,3’-Dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] undergoes various chemical reactions, including:
Photoisomerization: Exposure to UV light induces a reversible transformation between the spiropyran and merocyanine forms.
Thermal Reactions: The compound can revert from the merocyanine form back to the spiropyran form upon heating.
Substitution Reactions: The nitro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions for these reactions include UV light for photoisomerization, heat for thermal reactions, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1’,3’-Dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action for 1’,3’-dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] involves photoisomerization. Upon exposure to UV light, the spiropyran form converts to the merocyanine form, which has a different absorption spectrum and color. This change is reversible, allowing the compound to switch back to the spiropyran form upon exposure to visible light or heat .
The molecular targets and pathways involved in this process include the nitro and methoxy groups, which play a crucial role in the photoisomerization and thermal reset reactions .
Comparaison Avec Des Composés Similaires
1’,3’-Dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] is unique due to its high quantum yield and stability. Similar compounds include:
1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[2H-1-benzopyran-2,2’-indoline]: Another spiropyran-based dye with similar photochromic properties.
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: Known for its use in optical data storage applications.
1,3,3-Trimethylindolino-8’-methoxy-6’-nitrobenzospiropyran: Used in the development of smart materials.
These compounds share similar structures and properties but differ in their specific functional groups and applications.
Propriétés
Numéro CAS |
6587-80-0 |
|---|---|
Formule moléculaire |
C20H20N2O4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
7-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C20H20N2O4/c1-19(2)14-7-5-6-8-15(14)21(3)20(19)10-9-13-11-16(22(23)24)18(25-4)12-17(13)26-20/h5-12H,1-4H3 |
Clé InChI |
YVXQOVOKDWEDNL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C13C=CC4=CC(=C(C=C4O3)OC)[N+](=O)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)
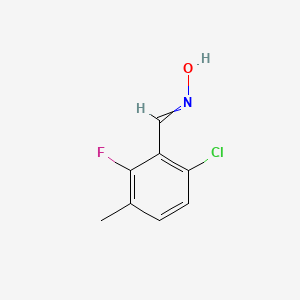
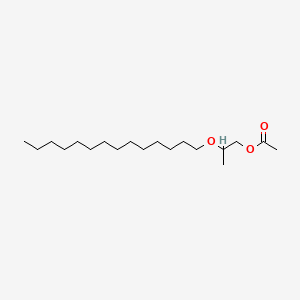
![2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13787660.png)
![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)
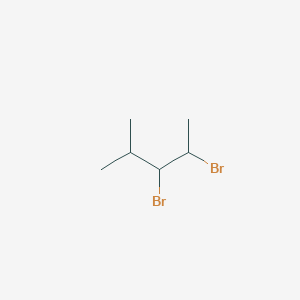

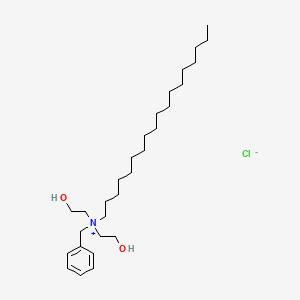
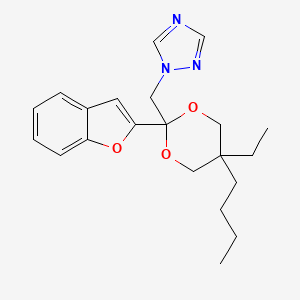
![3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)
